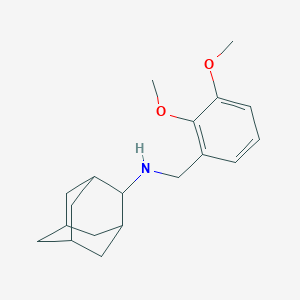
N-(2-adamantyl)-N-(2,3-dimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-adamantyl)-N-(2,3-dimethoxybenzyl)amine, commonly known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic drug that is used to treat Alzheimer's disease and other neurological disorders. Memantine has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.
Mecanismo De Acción
Memantine works by blocking the N-(2-adamantyl)-N-(2,3-dimethoxybenzyl)amine receptors in the brain. N-(2-adamantyl)-N-(2,3-dimethoxybenzyl)amine receptors are involved in the transmission of signals between neurons. Overstimulation of these receptors can lead to neuronal damage and cell death. By blocking these receptors, Memantine helps to protect the neurons from damage.
Biochemical and Physiological Effects
Memantine has been shown to improve cognitive function in patients with Alzheimer's disease. It also helps to reduce the symptoms of other neurological disorders. Memantine has a good safety profile and is well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Memantine is a useful tool for studying the role of N-(2-adamantyl)-N-(2,3-dimethoxybenzyl)amine receptors in neurological disorders. It can be used to investigate the mechanisms underlying these disorders and to develop new treatments. However, Memantine has some limitations in laboratory experiments. It can be difficult to administer the drug to animals in a way that mimics the human dosage. Additionally, the effects of Memantine can vary depending on the animal model used.
Direcciones Futuras
There are several future directions for the study of Memantine. Researchers are working to develop new formulations of the drug that can be administered more easily and effectively. There is also ongoing research into the potential use of Memantine in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers are investigating the potential use of Memantine in combination with other drugs to improve its efficacy.
Métodos De Síntesis
Memantine is synthesized from 2-aminoadamantane and 2,3-dimethoxybenzaldehyde. The reaction takes place in the presence of a reducing agent like sodium borohydride. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease and other neurological disorders. It has been shown to improve cognitive function and slow down the progression of the disease. Memantine has also been studied for its potential use in the treatment of Parkinson's disease, multiple sclerosis, and neuropathic pain.
Propiedades
Nombre del producto |
N-(2-adamantyl)-N-(2,3-dimethoxybenzyl)amine |
|---|---|
Fórmula molecular |
C19H27NO2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C19H27NO2/c1-21-17-5-3-4-14(19(17)22-2)11-20-18-15-7-12-6-13(9-15)10-16(18)8-12/h3-5,12-13,15-16,18,20H,6-11H2,1-2H3 |
Clave InChI |
WQOZFYFIGJXYHM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNC2C3CC4CC(C3)CC2C4 |
SMILES canónico |
COC1=CC=CC(=C1OC)CNC2C3CC4CC(C3)CC2C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B252682.png)
![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)


![N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252695.png)
![1-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B252697.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine](/img/structure/B252701.png)
![4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B252702.png)
![2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol](/img/structure/B252703.png)
![N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252704.png)
![N-benzyl-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252705.png)